molecular formula C16H10ClNO4S B5448594 (5Z)-3-(4-chlorophenyl)-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-chlorophenyl)-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B5448594
M. Wt: 347.8 g/mol
InChI Key: RREMDCBQQJPGGL-ZSOIEALJSA-N
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Description

(5Z)-3-(4-chlorophenyl)-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidine ring, a chlorophenyl group, and a dihydroxyphenyl group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-chlorophenyl)-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-chlorobenzaldehyde with 3,4-dihydroxybenzaldehyde in the presence of a thiazolidine-2,4-dione derivative. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. Catalysts like piperidine or acetic acid may be used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-chlorophenyl)-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(5Z)-3-(4-chlorophenyl)-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-chlorophenyl)-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress pathways.

Properties

IUPAC Name

(5Z)-3-(4-chlorophenyl)-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO4S/c17-10-2-4-11(5-3-10)18-15(21)14(23-16(18)22)8-9-1-6-12(19)13(20)7-9/h1-8,19-20H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREMDCBQQJPGGL-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)O)SC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/SC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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